Glucosinalbin

Overview

Description

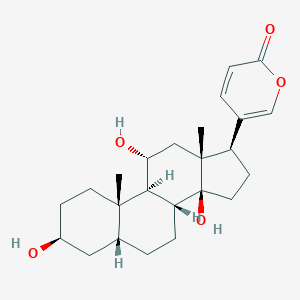

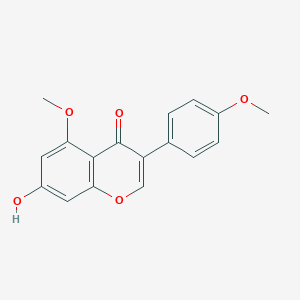

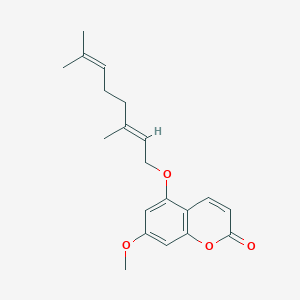

Glucosinalbin, also known as Sinalbin, is a glucosinolate found in the seeds of white mustard, Sinapis alba, and in many wild plant species . It is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase .

Synthesis Analysis

This compound synthesis is under enzymatic control and the structures are derived from both protein and non-protein L-amino acids . A study has reported the isolation of this compound from Moringa oleifera seeds, where it constitutes the major glucosinolate. Its structure was established through a seven-step chemical synthesis starting from L-rhamnose .

Molecular Structure Analysis

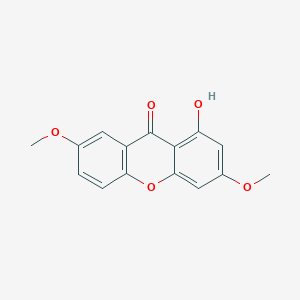

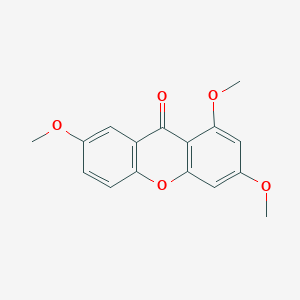

The molecular formula of this compound is C14H19NO10S2 . It has an average mass of 425.431 Da and a monoisotopic mass of 425.045044 Da .

Chemical Reactions Analysis

This compound is a sulfur-rich, anionic secondary metabolite found principally in the plant order Brassicales . The degradation and derivatisation workflows that have been utilized for conducting “glucosinolate analysis” are summarized .

Physical And Chemical Properties Analysis

This compound is a sulfur- and nitrogen-containing secondary metabolite . It is mainly distributed in the order Brassicales .

Scientific Research Applications

Health Benefits and Bioactivity Enhancement : GSs and GSHPs are significant in human and animal health, offering therapeutic and preventive benefits against diseases. They also serve as defense chemicals in plants and have applications in food industries as preservatives. Various methods, including the application of biotic/abiotic stresses and phytohormones, can enhance GS/GSHP levels in plants (Maina, Misinzo, Bakari, & Kim, 2020).

Biological Activities : GSs produce hydrolysis products like isothiocyanates, thiocyanates, and nitriles, which have applications in defense, as attractants, cancer prevention agents, biopesticides, and flavor compounds. The complete elucidation of the core biosynthetic pathway of GSs has facilitated research in agriculture and medicine (Halkier & Gershenzon, 2006).

Protection against Pathogens and Endocrine Dysfunctions : GS derivatives show promise in protecting against microbial pathogens and endocrine-related diseases. The mechanism of action and strategies to improve their efficiency are areas of ongoing research (Baskar, Park, & Nile, 2016).

Antibacterial Applications : GS hydrolysis products have demonstrated antibacterial effects against plant pathogenic microorganisms, highlighting their potential in plant protection (Aires, Mota, Saavedra, Monteiro, Simões, & Rosa, 2009).

Glucosinolate Metabolism and Control : Understanding glucosinolate metabolism, including its biosynthesis, distribution, and degradation, is crucial for engineering customized glucosinolate profiles, which can enhance their applications in nutrition and plant defense (Grubb & Abel, 2006).

Evolution and Diversity : The evolution of glucosinolate biosynthetic enzymes, regulators, and transporters demonstrates their role in the metabolic diversity of plants, providing insights into their application in agriculture and pharmacology (Barco & Clay, 2019).

Response to Abiotic Stress in Plants : GSs play a role in plant responses to abiotic stresses, potentially acting as signals in stress response mechanisms (Martínez-Ballesta, Moreno, & Carvajal, 2013).

Modulation by Defense Signaling Pathways : GS biosynthesis is affected by defense signaling pathways in plants, with different pathways activating specific biosynthetic enzymes and leading to the accumulation of particular glucosinolates (Mikkelsen et al., 2003).

Insect Herbivore Counteradaptations : Understanding how insect herbivores adapt to the glucosinolate-myrosinase system can provide insights into coevolution and potential applications in pest control (Winde & Wittstock, 2011).

Nutritional Significance : GSs play a role in human nutrition, acting as anticarcinogenic agents and influencing the nutritional value of Brassica vegetables (Mithen et al., 2000).

Mechanism of Action

Target of Action

Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of this compound are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .

Mode of Action

This compound interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .

Biochemical Pathways

The biochemical pathway of this compound involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of this compound in the plant.

Pharmacokinetics

It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of this compound would largely depend on the plant’s metabolic processes.

Result of Action

The action of this compound results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially this compound, can have adverse effects and are known as anti-nutritional factors .

Future Directions

There is ongoing research to increase beneficial glucosinolates like Glucosinalbin and reduce detrimental ones in the most commonly consumed Brassica crops . The powerful CRISPR/Cas9 technique is seen as a promising tool for the improvement of glucosinolate profile and content in Brassica crops in the near future .

Biochemical Analysis

Biochemical Properties

Glucosinalbin is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase . The less sharp taste of white mustard is because 4-hydroxybenzyl isothiocyanate is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion, which are not pungent .

Cellular Effects

This compound and its metabolites are known to modulate cellular processes important for disease treatment and prevention . These compounds play an important role in plant defense systems, particularly against various insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of this compound involves the enzyme myrosinase, which catalyzes the hydrolysis of this compound to form 4-hydroxybenzyl isothiocyanate . This compound is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion .

Temporal Effects in Laboratory Settings

The half-life of the isothiocyanate depends on the pH of the solution – the longest time is 321 minutes at pH 3, and the shortest is 6 minutes at pH 6.5 . This indicates that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is part of the glucosinolate metabolic pathway . This pathway involves the biosynthesis of glucosinolates, their hydrolysis by the enzyme myrosinase, and the subsequent formation of various metabolites .

properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)